

comparative analysis of "Antitubercular agent-23" and bedaquiline

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Compound of Interest

Compound Name: Antitubercular agent-23

Cat. No.: B12397755

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Comparative Analysis: Bedaquiline vs. Antitubercular Agent-23

This guide provides a detailed comparative analysis of the established antitubercular drug bedaquiline and the novel investigational compound "**Antitubercular agent-23**," a 1-(4-(methylsulfonyl)benzyl)-1H-1,2,3-triazole derivative. The comparison focuses on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.

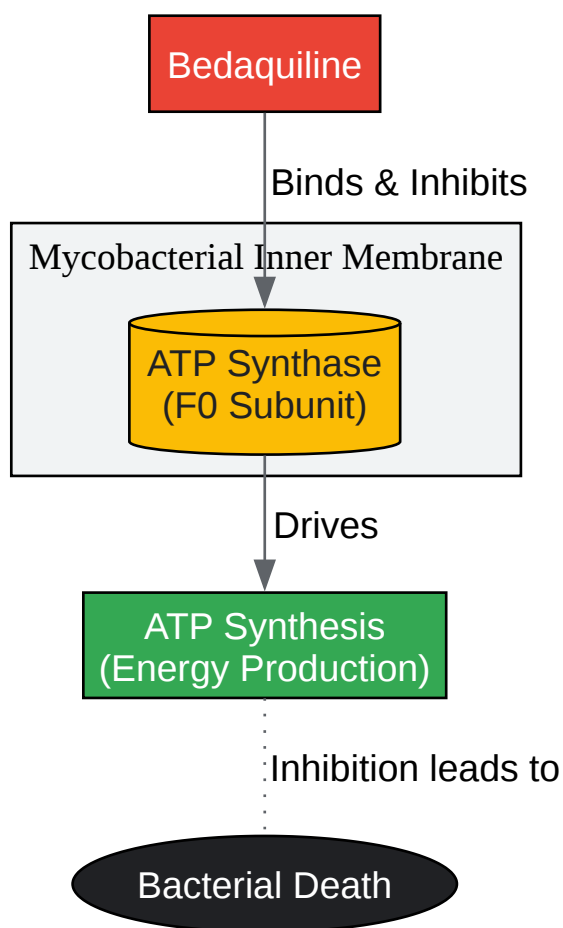
Data Presentation: Head-to-Head Comparison

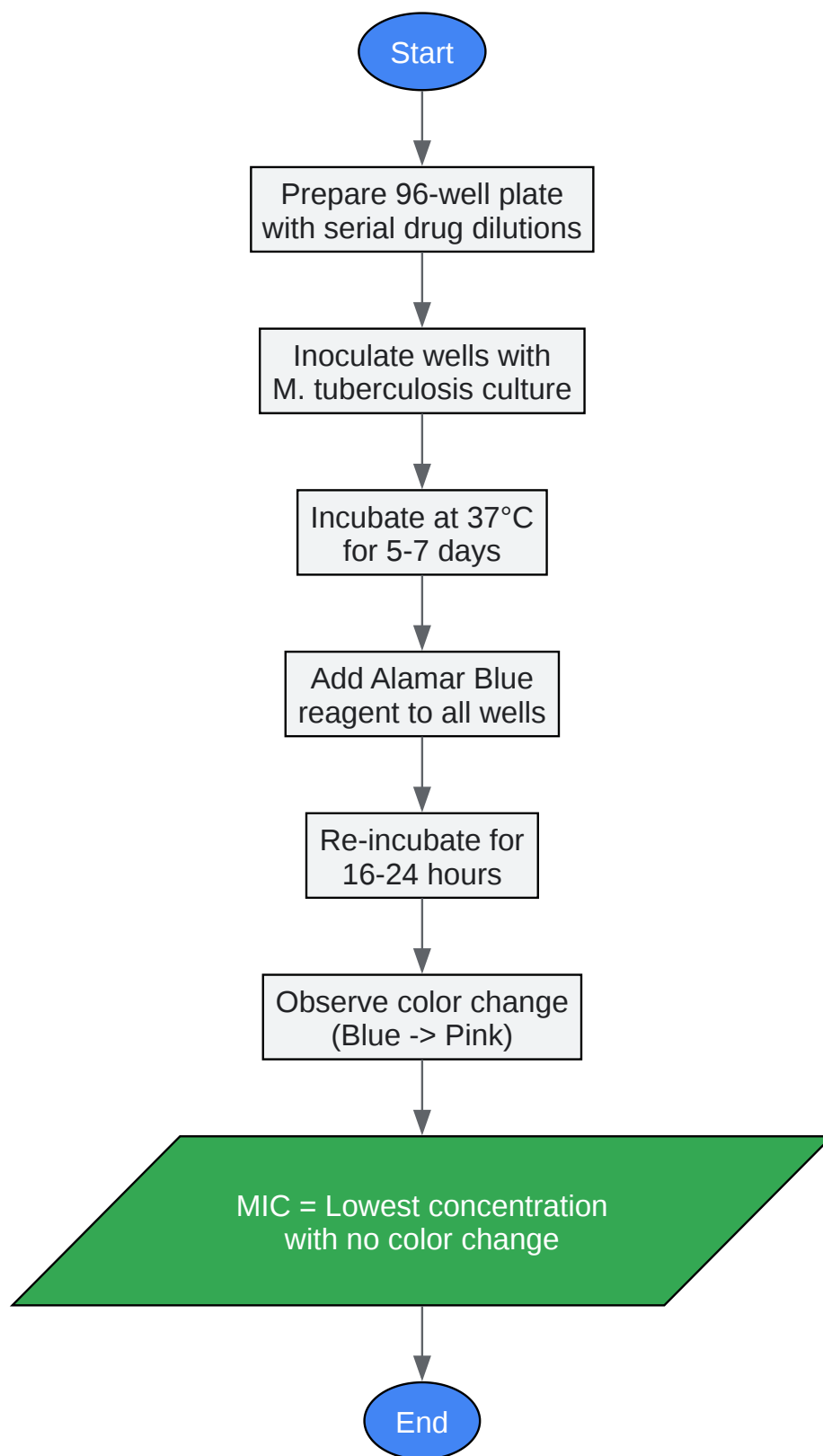
The following table summarizes the available quantitative data for bedaquiline and **Antitubercular agent-23**. It is important to note that **Antitubercular agent-23** is an early-stage research compound, and as such, comprehensive data on its cytotoxicity and pharmacokinetics are not yet available in published literature.

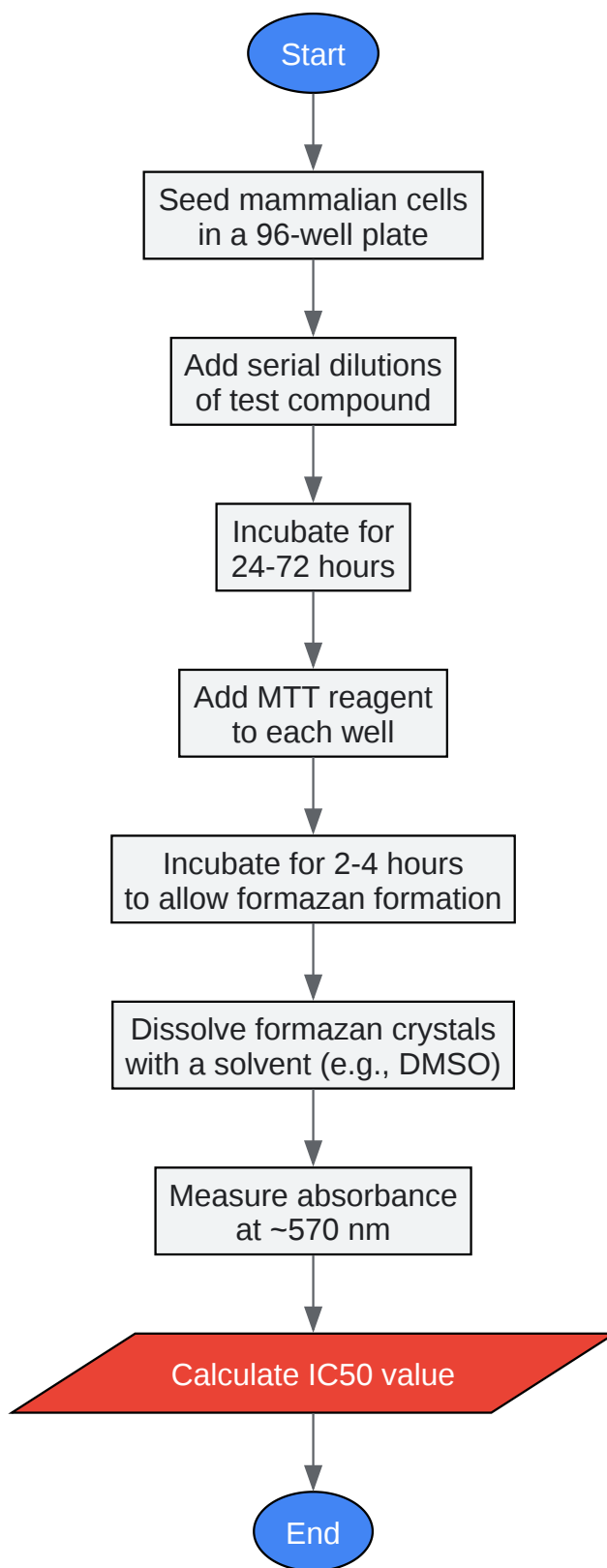
Feature	Bedaquiline	Antitubercular Agent-23
Chemical Class	Diarylquinoline	1,2,3-Triazole Derivative
Mechanism of Action	Inhibition of mycobacterial ATP synthase	Not fully elucidated; potential inhibition of key mycobacterial enzymes
Target	AtpE subunit of ATP synthase	Unknown
MIC vs. M. tb H37Rv (µg/mL)	0.03 - 0.12	1.56
Cytotoxicity (IC50 in Vero cells, µM)	~10-20	Data not available
Selectivity Index (SI)	>100	Data not available
Pharmacokinetics	Documented human data available	Data not available

Mechanism of Action

Bedaquiline: Bedaquiline's mechanism is well-characterized and unique among antitubercular drugs. It specifically targets the F0 subunit of ATP synthase in *Mycobacterium tuberculosis*. By binding to the atpE subunit, it blocks the proton pump, thereby inhibiting ATP synthesis and disrupting the cell's energy metabolism, which ultimately leads to bacterial death.







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